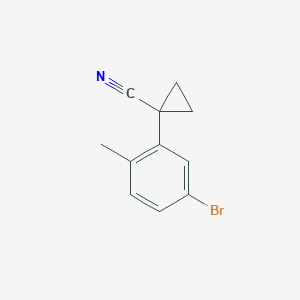
1-(5-Bromo-2-methylphenyl)cyclopropane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromo-2-methylphenyl)cyclopropane-1-carbonitrile is an organic compound with the molecular formula C11H10BrN It is characterized by a cyclopropane ring attached to a brominated methylphenyl group and a carbonitrile group
Métodos De Preparación
The synthesis of 1-(5-Bromo-2-methylphenyl)cyclopropane-1-carbonitrile typically involves the reaction of α-bromoketones or aldehydes with ethyl cyanoacetate or malononitrile in the presence of cyanogen bromide (BrCN) and triethylamine (Et3N). This reaction proceeds through the formation of an intermediate, which undergoes intramolecular nucleophilic attack to form the cyclopropane ring . The reaction conditions are generally mild and result in high yields of the desired product.
Análisis De Reacciones Químicas
1-(5-Bromo-2-methylphenyl)cyclopropane-1-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction:
Cyclopropanation Reactions: The cyclopropane ring can participate in ring-opening reactions under certain conditions.
Common reagents used in these reactions include molecular bromine, copper(II) bromide, and other halogenating agents . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(5-Bromo-2-methylphenyl)cyclopropane-1-carbonitrile has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly those containing cyclopropane rings.
Biology: The compound’s structural features make it a potential candidate for studying biological systems, including enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 1-(5-Bromo-2-methylphenyl)cyclopropane-1-carbonitrile exerts its effects is not well-understood. its structural features suggest that it may interact with molecular targets such as enzymes and receptors through non-covalent interactions. The cyclopropane ring and carbonitrile group may play a role in stabilizing these interactions and enhancing the compound’s binding affinity.
Comparación Con Compuestos Similares
Similar compounds to 1-(5-Bromo-2-methylphenyl)cyclopropane-1-carbonitrile include:
- 1-(5-Bromo-2-methoxyphenyl)cyclopropane-1-carbonitrile
- 1-(5-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid
These compounds share structural similarities but differ in the functional groups attached to the cyclopropane ring. The presence of different substituents can significantly influence their chemical reactivity and potential applications. This compound is unique due to its specific combination of a brominated methylphenyl group and a carbonitrile group, which may confer distinct properties and reactivity.
Propiedades
Fórmula molecular |
C11H10BrN |
|---|---|
Peso molecular |
236.11 g/mol |
Nombre IUPAC |
1-(5-bromo-2-methylphenyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C11H10BrN/c1-8-2-3-9(12)6-10(8)11(7-13)4-5-11/h2-3,6H,4-5H2,1H3 |
Clave InChI |
UXQWDLSSLMNKPA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)Br)C2(CC2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


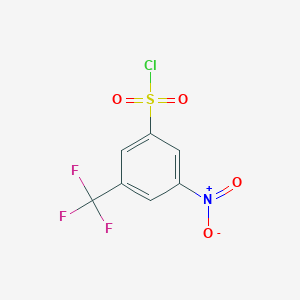
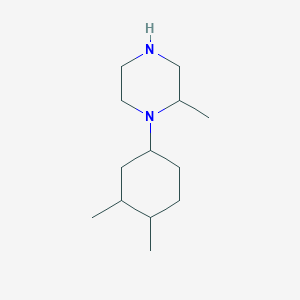
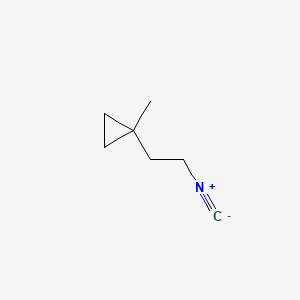
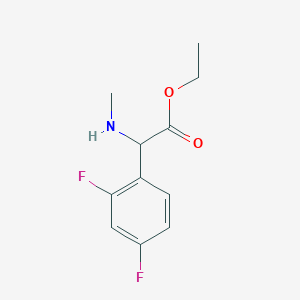
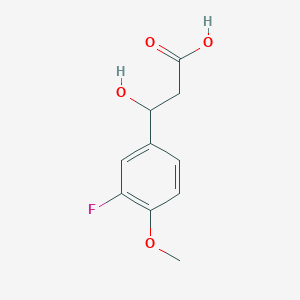
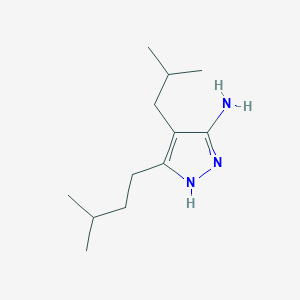
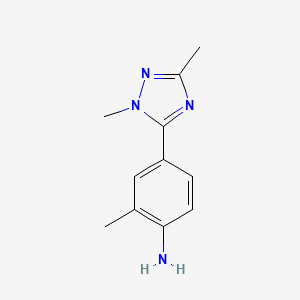
![3-(2-aminoethoxy)-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]propanamide hydrochloride](/img/structure/B13538093.png)

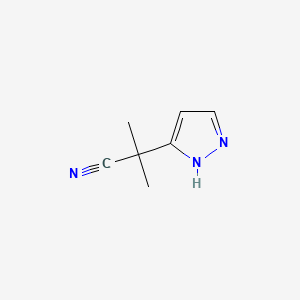

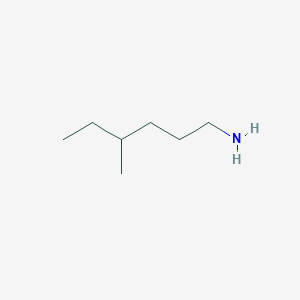
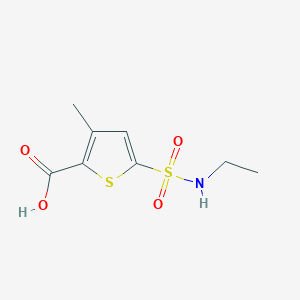
![Ethyl 1-[2-(benzyloxy)-1-hydroxyethyl]-3-methylidenecyclobutane-1-carboxylate](/img/structure/B13538124.png)
